molecular formula C19H12F3N3OS B14200862 3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine CAS No. 832081-78-4

3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine

Cat. No.: B14200862
CAS No.: 832081-78-4
M. Wt: 387.4 g/mol
InChI Key: JYMKXDBYKREQHI-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine is a complex organic compound that features a quinoxaline core substituted with a thiophene ring and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzene-1,4-dicarbonitrile with thiophene-2-carbaldehyde in the presence of a base to form the quinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes, while the trifluoromethoxy group enhances its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine is unique due to its combination of a quinoxaline core, thiophene ring, and trifluoromethoxyphenyl group. This unique structure imparts distinct electronic and steric properties, making it valuable in various research and industrial applications .

Properties

CAS No.

832081-78-4

Molecular Formula

C19H12F3N3OS

Molecular Weight

387.4 g/mol

IUPAC Name

3-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine

InChI

InChI=1S/C19H12F3N3OS/c20-19(21,22)26-13-9-7-12(8-10-13)23-18-17(16-6-3-11-27-16)24-14-4-1-2-5-15(14)25-18/h1-11H,(H,23,25)

InChI Key

JYMKXDBYKREQHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CS4

Origin of Product

United States

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